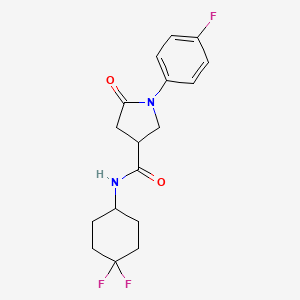

N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O2/c18-12-1-3-14(4-2-12)22-10-11(9-15(22)23)16(24)21-13-5-7-17(19,20)8-6-13/h1-4,11,13H,5-10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFPFYRJPLDRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the cyclohexyl ring:

Synthesis of the pyrrolidine ring: This step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions.

Coupling reactions: The final step involves coupling the cyclohexyl and pyrrolidine rings with the fluorophenyl group, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols, and electrophiles like halogens, under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit tumor growth in various cancer cell lines. These compounds often target specific kinases involved in cancer cell proliferation.

Case Study : A derivative of this class was tested for its activity against several cancer cell lines, demonstrating an IC50 value of 0.59 nM against c-Met kinase, indicating strong potential as a multitargeted receptor tyrosine kinase inhibitor .

Neuropharmacology

The compound's structure suggests possible applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Compounds with similar frameworks have been studied for their ability to enhance synaptic transmission and improve memory acquisition.

Case Study : Research on related compounds shows that they can enhance long-term potentiation in synaptic transmission, suggesting potential benefits for cognitive function and memory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorine substituents and the cyclohexyl ring can significantly affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine atoms | Increased potency against specific targets |

| Alteration of the cyclohexane ring | Changes in pharmacokinetic properties |

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic methodologies that focus on maintaining the integrity of the core pyrrolidine structure while introducing functional groups that enhance biological activity.

Synthesis Example :

- Start with 4-fluorophenyl isocyanate.

- React with 4,4-difluorocyclohexanamine under controlled conditions.

- Employ cyclization techniques to form the pyrrolidine ring.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison

Theoretical Property Differences :

- Lipophilicity : The target compound’s difluorocyclohexyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Fluorination in the target compound resists oxidative metabolism, whereas the acetyl group in the analog may undergo hydrolysis or phase II conjugation.

- Binding Interactions : The 4-fluorophenyl’s electronegativity may strengthen van der Waals interactions compared to the acetyl group’s bulkier, polar nature.

Structural Analogs with Shared Substituent: AstraZeneca’s Crystalline Benzimidazole Derivative

The patent describes N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts, sharing the 4,4-difluorocyclohexyl group but differing in core structure.

Key Differences :

- Core : Benzimidazole-ethanesulfonamide vs. pyrrolidone-carboxamide.

- Substituent Placement : The difluorocyclohexyl group is methyl-linked to benzimidazole in the AstraZeneca compound, altering steric effects.

- Functional Groups : The sulfonamide group introduces acidity and hydrogen-bonding variability.

Table 2: Functional Comparison

Research Implications :

- The AstraZeneca compound’s crystalline forms highlight strategies to optimize solubility without altering fluorination .

- The pyrrolidone core in the target compound may offer conformational flexibility absent in rigid benzimidazole systems.

Research Findings and Trends

- Fluorination Impact : Fluorine atoms in the target compound improve metabolic stability and binding affinity but reduce solubility, a trade-off observed in fluorinated pharmaceuticals.

- Core Structure Flexibility : The 5-oxopyrrolidine-3-carboxamide core allows for modular substitutions, enabling fine-tuning of pharmacological properties compared to benzimidazole derivatives.

- Synthetic Feasibility : The acetylphenyl analog demonstrates simpler synthesis due to fewer fluorination steps, though with compromised pharmacokinetic benefits.

Biological Activity

N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. The in vitro antimicrobial activity was assessed against various Gram-positive and Gram-negative pathogens.

Key Findings:

- Structure-Activity Relationship (SAR) : The presence of fluorine atoms in the structure enhances the antimicrobial efficacy against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

- Testing Methodology : Compounds were screened using broth microdilution techniques, following Clinical Laboratory Standards Institute (CLSI) recommendations. Results indicated significant activity against resistant strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1 µg/mL | High |

| Acinetobacter baumannii | 1 - 2 µg/mL | Moderate |

| Klebsiella pneumoniae | 0.25 - 0.5 µg/mL | High |

| Pseudomonas aeruginosa | 2 - 4 µg/mL | Low |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines.

Research Insights:

- Cell Line Studies : The compound was tested on A549 human lung cancer cells, demonstrating a dose-dependent decrease in cell viability .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 10 - 20 | Apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 - 25 | Cell cycle arrest |

| HeLa (cervical cancer) | 12 - 22 | Induction of oxidative stress |

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Case Study on Antimicrobial Resistance : A study involving patients with infections caused by Staphylococcus aureus demonstrated that treatment with derivatives led to significant improvements in clinical outcomes compared to standard therapies .

- Anticancer Trials : Early-phase clinical trials have indicated that compounds structurally related to this compound exhibit favorable safety profiles and efficacy in patients with advanced solid tumors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Pyrrolidine Formation : Start with a 5-oxopyrrolidine-3-carboxylic acid derivative. For example, activate the carboxylic acid using coupling agents like HATU or EDCI in the presence of DIPEA to facilitate amide bond formation .

Substituent Introduction : React the activated acid with 1-(4-fluorophenyl)amine under inert conditions to attach the fluorophenyl group.

Cyclohexyl Modification : Introduce the 4,4-difluorocyclohexyl moiety via nucleophilic substitution or reductive amination using 1-(4,4-difluorocyclohexyl)amine hydrochloride as a precursor .

- Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and solvent (DMF or DCM) to improve yield and minimize side reactions.

Q. How should researchers characterize the crystalline form and purity of this compound?

- Methodological Answer :

- X-Ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry, as demonstrated for structurally related sulfonamide salts .

- Thermal Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and decomposition profiles.

- HPLC-MS : Validate purity (>95%) and molecular weight via reverse-phase chromatography coupled with mass spectrometry.

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

- Methodological Answer :

- Cytotoxicity Screening : Use HEK or Vero cells with MTT assays to determine IC₅₀ values, as applied to similar pyrrolidinecarboxamide derivatives in antiviral studies .

- Target-Specific Assays : For hypothesized targets (e.g., proteases or kinases), employ fluorogenic substrate cleavage or ADP-Glo™ kinase assays.

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across independent studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines, passage numbers, and serum concentrations (e.g., 10% FBS vs. serum-free media).

- Validate Compound Integrity : Re-test batches for stability (e.g., via NMR or LC-MS) to rule out degradation, as impurities >2% can skew results .

- Statistical Reprodubility : Perform triplicate experiments with positive/negative controls, as seen in MERS-CoV inhibitor studies .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Salt Formation : Enhance solubility by synthesizing hydrochloride or phosphate salts, as done for related cyclohexyl-containing sulfonamides .

- Prodrug Design : Introduce ester or PEGylated groups to the pyrrolidine ring to increase bioavailability.

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., fluorophenyl oxidation) and modify substituents accordingly.

Q. How to design experiments for elucidating the mechanism of action (MoA)?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates.

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes, as applied in antiviral drug discovery .

- Structural Modeling : Dock the compound into predicted targets (e.g., viral proteases) using Schrödinger Suite or AutoDock Vina, guided by XRD data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.